molecular formula C10H10OS B6253407 (3-methyl-1-benzothiophen-7-yl)methanol CAS No. 130220-06-3

(3-methyl-1-benzothiophen-7-yl)methanol

Cat. No.: B6253407
CAS No.: 130220-06-3
M. Wt: 178.3
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Description

(3-Methyl-1-benzothiophen-7-yl)methanol is a benzothiophene derivative featuring a hydroxymethyl group at the 7-position and a methyl substituent at the 3-position of the benzothiophene scaffold. Benzothiophenes are sulfur-containing heterocyclic compounds with applications in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

130220-06-3

Molecular Formula

C10H10OS

Molecular Weight

178.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-1-benzothiophen-7-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methylbenzothiophene with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the methanol group at the 7-position. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-methyl-1-benzothiophen-7-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the methanol group, yielding 3-methylbenzothiophene.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: 3-methyl-1-benzothiophen-7-carboxylic acid.

    Reduction: 3-methylbenzothiophene.

    Substitution: Various halogenated derivatives depending on the electrophilic reagent used.

Scientific Research Applications

(3-methyl-1-benzothiophen-7-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex benzothiophene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active benzothiophenes.

    Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of (3-methyl-1-benzothiophen-7-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Benzothiophene derivatives are often compared based on substituent positions and functional groups. For example:

  • 3-Methylbenzothiophene derivatives : Methyl groups at the 3-position can influence steric hindrance and electronic effects, altering reactivity or binding affinity in biological systems.
  • 7-Substituted benzothiophenes : Hydroxymethyl groups (as in the target compound) contrast with ester or halogen substituents in terms of polarity and hydrogen-bonding capacity.

emphasizes functional group classification in comparative analyses , which can be applied here. For instance, replacing the hydroxymethyl group with a carboxylic acid could increase solubility but reduce membrane permeability.

Physicochemical Properties

Key properties for comparison include:

Compound LogP (Partition Coefficient) Solubility (mg/mL) Melting Point (°C)
(3-Methyl-1-benzothiophen-7-yl)methanol 2.1 (estimated) ~5 (in DMSO) 120–125 (predicted)
Benzothiophene-2-methanol 1.8 ~8 95–100
3-Methylbenzothiophene-7-carboxylic acid 1.2 ~20 150–155

Note: Data are hypothetical due to lack of direct evidence; methods from could refine these values experimentally.

Challenges and Limitations

  • Lack of Direct Data: No studies in the provided evidence specifically address this compound, necessitating extrapolation from analogous compounds.
  • Biological Relevance: Unlike glycolipids in , benzothiophene derivatives may lack innate immunostimulatory activity, limiting direct mechanistic parallels.

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